2,4,6-Trimethyl-4-phenyl-1,3-dioxane

Description

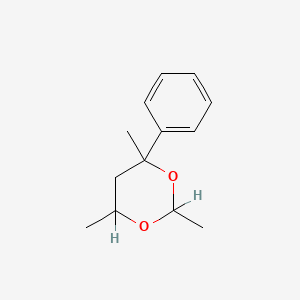

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethyl-4-phenyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10-9-13(3,15-11(2)14-10)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZPIUQRQRWIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC(O1)C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052157 | |

| Record name | 2,4,6-Trimethyl-4-phenyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

278.00 to 279.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4,6-Trimethyl-4-phenyl-1,3-dioxane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5182-36-5 | |

| Record name | Floropal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5182-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane, 2,4,6-trimethyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005182365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxane, 2,4,6-trimethyl-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trimethyl-4-phenyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethyl-4-phenyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-Trimethyl-4-phenyl-1,3-dioxane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and stereochemical considerations for 2,4,6-trimethyl-4-phenyl-1,3-dioxane. This compound, a key fragrance component, is synthesized via the acid-catalyzed Prins reaction, a powerful tool in organic chemistry for the formation of 1,3-dioxane (B1201747) heterocycles.

Core Synthesis Pathway: The Prins Reaction

The synthesis of this compound is accomplished through the Prins reaction, which involves the acid-catalyzed electrophilic addition of an aldehyde to an alkene.[1][2][3][4] In this specific synthesis, the reactants are α-methylstyrene and two molar equivalents of acetaldehyde (B116499). The reaction is typically catalyzed by strong Brønsted acids, such as sulfuric acid, perchloric acid, or p-toluenesulfonic acid, or by strongly acidic cation exchange resins.[5][6][7]

The reaction yields a mixture of two primary diastereomeric enantiomer pairs:

-

(2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane (commonly referred to as Isomer 1)

-

(2RS,4RS,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane (commonly referred to as Isomer 2)[6][7]

The ratio of these isomers is highly dependent on the reaction conditions, including the choice of solvent, temperature, and reaction time.[6][7]

Reaction Mechanism

The mechanism of the Prins reaction for this synthesis proceeds through several key steps:

-

Activation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of an acetaldehyde molecule, significantly increasing its electrophilicity and forming a reactive oxonium ion.[5]

-

Electrophilic Attack: The electron-rich double bond of α-methylstyrene acts as a nucleophile, attacking the electrophilic carbon of the protonated acetaldehyde. This step forms a stable tertiary benzylic carbocation intermediate.

-

Carbocation Capture: The carbocation intermediate is then captured by the oxygen atom of a second acetaldehyde molecule. This step is crucial for the formation of the 1,3-dioxane ring structure.

-

Intramolecular Ring Closure: The resulting intermediate undergoes a proton transfer followed by an intramolecular cyclization, where the hydroxyl group attacks the carbon of the second protonated acetaldehyde moiety, forming the six-membered 1,3-dioxane ring.

-

Deprotonation: The final step involves the deprotonation of the cyclic oxonium ion to regenerate the acid catalyst and yield the neutral this compound product.

Quantitative Data

The stereochemical outcome of the synthesis is sensitive to the reaction parameters. The ratio of the two main diastereomers, (2RS,4SR,6RS) or Isomer 1, and (2RS,4RS,6RS) or Isomer 2, can be controlled to some extent by modifying the solvent and temperature.

| Solvent | Temperature (°C) | Time (h) | Isomer 1 : Isomer 2 Ratio | Reference |

| Toluene | 20 | 24 | 68 : 32 | [6][7] |

| Hexane | 20 | 1 | 62 : 38 | [6] |

| Hexane | 50 | 0.5 | 65 : 35 | [6] |

Furthermore, existing mixtures of the isomers can be treated with a Brønsted acid at 20-30°C to increase the proportion of the thermodynamically more stable Isomer 1.[7]

Analytical Data: The isomers can be distinguished and quantified using gas chromatography (GC) and identified by their mass spectrometry (MS) fragmentation patterns and Nuclear Magnetic Resonance (NMR) spectra.[6][7]

| Isomer | 1H-NMR (300 MHz, CDCl3) δ (ppm) | Mass Spectrometry m/z (%) |

| Isomer 1 | 1.21 (d, J=6.5 Hz, 3H), 1.33 (d, J=5 Hz, 3H), 1.40 (s, 3H), 1.67 (dd, J=11.5, 14 Hz, 1H), 2.32 (dd, J=2, 14 Hz, 1H), 3.65 (m, 1H), 4.70 (q, J=5 Hz, 1H), 7.19-7.37 (m, 5H) | 191 (19, M⁺-15), 146 (29), 145 (46), 131 (29), 105 (100), 91 (18), 77 (21), 43 (38) |

| Isomer 2 | 1.22 (d, J=6 Hz, 3H), 1.41 (d, J=5 Hz, 3H), 1.58 (s, 3H), 1.60 (dd, J=11.5, 13 Hz, 1H), 1.79 (dd, J=2.5, 13 Hz, 1H), 4.00 (m, 1H), 5.18 (q, J=5 Hz, 1H), 7.18-7.46 (m, 5H) | (Similar fragmentation pattern to Isomer 1) |

Data sourced from patent literature EP0982303A1 and US6114301A.[6][7]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on procedures described in the patent literature.[6][7]

Materials:

-

α-Methylstyrene

-

Paraldehyde (trimer of acetaldehyde) or Acetaldehyde

-

Aqueous Sulfuric Acid (e.g., 50% w/w) or other Brønsted acid

-

Toluene or Hexane (solvent)

-

Sodium Bicarbonate solution (for quenching)

-

Anhydrous Sodium Sulfate (for drying)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: A round-bottom flask is charged with the chosen solvent (e.g., toluene) and α-methylstyrene (1.0 equivalent). The flask is equipped with a magnetic stirrer and a dropping funnel and is cooled in an ice-water bath.

-

Catalyst and Reagent Addition: A catalytic amount of aqueous sulfuric acid is added to the stirred solution. Paraldehyde (at least 0.67 equivalents, corresponding to 2.0 equivalents of acetaldehyde) is then added dropwise to the mixture over a period of 30-60 minutes, maintaining the temperature between 20-30°C.

-

Reaction: The mixture is stirred at 20-30°C. The reaction progress is monitored by Gas Chromatography (GC) to observe the formation of the product isomers and the consumption of α-methylstyrene.

-

Work-up: Once the reaction has reached the desired conversion, the mixture is quenched by the addition of a saturated sodium bicarbonate solution until the acid is neutralized. The organic layer is separated.

-

Extraction and Drying: The aqueous layer is extracted one or two times with the solvent. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product, a mixture of isomers, is then purified by fractional vacuum distillation to separate the different diastereomers.

References

- 1. (2R,4S,6R)-2,4,6-trimethyl-4-phenyl-1,3-dioxane | C13H18O2 | CID 7061637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Prins Reaction [organic-chemistry.org]

- 4. Prins reaction - Wikipedia [en.wikipedia.org]

- 5. Prins Reaction | NROChemistry [nrochemistry.com]

- 6. EP0982303A1 - this compound - Google Patents [patents.google.com]

- 7. US6114301A - this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Diastereoselective Synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diastereoselective synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane, a fragrance ingredient with specific desirable odor characteristics dependent on its stereochemistry. This document details the primary synthetic methodologies, presents key quantitative data, and offers detailed experimental protocols.

Introduction

This compound exists as multiple diastereomers, with the (2RS,4SR,6RS) isomer being particularly valued for its strong, fresh, green, and grapefruit-like aroma.[1] The synthesis of this compound with a high diastereomeric excess of the desired isomer is a key objective. The primary route to this molecule involves the acid-catalyzed reaction of α-methylstyrene with acetaldehyde (B116499), which can be tuned to favor the formation of the desired (2RS,4SR,6RS) diastereomer. An alternative approach involves the acetalization of 1-phenyl-1,3-butanediol. This guide will focus on the former, more direct, industrial approach.

Synthetic Pathways and Stereochemistry

The principal industrial synthesis of this compound involves the reaction of α-methylstyrene with two equivalents of acetaldehyde in the presence of an acid catalyst.[1][2] This reaction proceeds via a Prins-type mechanism. The reaction yields two primary diastereomeric pairs of enantiomers:

-

(2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane (Isomer 1) : Possesses the desired strong, herbaceous-fresh, green, grapefruit-like fragrance.[1]

-

(2RS,4RS,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane (Isomer 2) : Has a very weak, chemical solvent-like aroma.[2]

The diastereoselectivity of the synthesis is influenced by the choice of catalyst, solvent, reaction temperature, and reaction time.

Quantitative Data Summary

The diastereomeric ratio of Isomer 1 to Isomer 2 is a critical parameter in the synthesis. The following table summarizes the reported ratios under various reaction conditions.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Diastereomeric Ratio (Isomer 1 : Isomer 2) | Reference |

| Strongly acidic cation exchange resin (Lewatit® SP 120) | Toluene | 20 | 24 | 68 : 32 | [1] |

| Strongly acidic cation exchange resin (Lewatit® SP 120) | Hexane | 20 | 1 | 62 : 38 | [1] |

| Strongly acidic cation exchange resin (Lewatit® SP 120) | Hexane | 50 | 0.5 | 65 : 35 | [1] |

| Aqueous Sulfuric Acid | - | 20 - 30 | - | ≥ 80 : 20 | [2] |

Furthermore, it has been demonstrated that treatment of a mixture of the isomers with an acid can lead to an enrichment of the more desirable Isomer 1 through isomerization of Isomer 2.[1][2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis and diastereomeric enrichment of this compound.

4.1. Diastereoselective Synthesis from α-Methylstyrene and Paraldehyde (B1678423)

This protocol is adapted from a patented industrial process.[2]

Materials:

-

α-Methylstyrene

-

Paraldehyde (trimer of acetaldehyde)

-

Aqueous Sulfuric Acid (as catalyst)

-

Sodium Hydroxide (B78521) solution (for neutralization)

-

Organic solvent (e.g., Toluene or Hexane)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a cooling system, charge α-methylstyrene.

-

Slowly add paraldehyde to the α-methylstyrene with stirring. The molar ratio of acetaldehyde (derived from paraldehyde) to α-methylstyrene should be approximately 2:1.

-

Cool the mixture to 20-30°C.

-

Carefully add a catalytic amount of aqueous sulfuric acid to the reaction mixture while maintaining the temperature between 20-30°C.

-

Allow the reaction to proceed with stirring for several hours. Monitor the reaction progress by gas chromatography (GC) to determine the ratio of the diastereomers.

-

Once the desired diastereomeric ratio is achieved, quench the reaction by adding a sufficient amount of sodium hydroxide solution to neutralize the sulfuric acid.

-

Separate the organic layer. Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The crude product can be purified by fractional distillation under reduced pressure to isolate the desired this compound isomers.

4.2. Isomerization for Enrichment of the (2RS,4SR,6RS) Diastereomer

This protocol describes the acid-catalyzed isomerization of the (2RS,4RS,6RS) isomer to the more desirable (2RS,4SR,6RS) isomer.[1][2]

Materials:

-

A mixture of (2RS,4SR,6RS)- and (2RS,4RS,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane

-

A Brønsted acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Sodium Bicarbonate solution (for neutralization)

-

Organic solvent (e.g., Toluene)

Procedure:

-

Charge the mixture of diastereomers into a reaction vessel.

-

Add an organic solvent such as toluene.

-

Add a catalytic amount of a Brønsted acid.

-

Stir the mixture at a controlled temperature (e.g., 20-30°C).

-

Monitor the change in the diastereomeric ratio over time using GC analysis.

-

Once the desired enrichment of the (2RS,4SR,6RS) isomer is achieved, neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The enriched product can be further purified by fractional distillation.

Visualized Experimental Workflow

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the enrichment of the desired diastereomer via isomerization.

References

Characterization of 2,4,6-trimethyl-4-phenyl-1,3-dioxane Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of stereoisomers of 2,4,6-trimethyl-4-phenyl-1,3-dioxane, a molecule with significance in the fragrance industry. It delves into the synthesis, stereochemical complexity, and analytical techniques employed for the identification and separation of its diastereomeric pairs. This document outlines detailed experimental protocols for key characterization methods and presents available quantitative data in a structured format to facilitate comparison. While a complete dataset for all stereoisomers is not publicly available, this guide consolidates the existing knowledge and provides representative methodologies for a thorough characterization.

Introduction

This compound is a heterocyclic organic compound notable for its distinct fragrance properties, which differ significantly between its stereoisomers. The presence of three chiral centers at positions 2, 4, and 6 of the dioxane ring gives rise to a total of eight possible stereoisomers, which exist as four pairs of enantiomers. These enantiomeric pairs are grouped into two diastereomeric sets, commonly referred to as the cis and trans isomers relative to the orientation of the substituents on the dioxane ring. The characterization and separation of these stereoisomers are crucial for understanding their individual sensory attributes and for quality control in commercial applications.

This guide will focus on the two primary diastereomeric pairs: (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane and (2RS,4RS,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane.

Stereochemical Considerations

The stereochemistry of the this compound isomers is complex due to the three chiral centers. The relative configuration of the methyl groups at C2 and C6, and the phenyl and methyl groups at C4, determines the overall shape of the molecule and its properties.

dot

Caption: Relationship between the diastereomers and their constituent enantiomers.

Synthesis of Stereoisomers

The synthesis of this compound stereoisomers is typically achieved through the acid-catalyzed reaction of α-methylstyrene with acetaldehyde (B116499) or its trimer, paraldehyde.[1] The ratio of the resulting diastereomers can be influenced by the reaction conditions such as the choice of catalyst, solvent, and temperature.[1]

dot

Caption: Overview of the synthesis and separation process.

Experimental Protocol: Synthesis

Materials:

-

α-Methylstyrene

-

Paraldehyde (or Acetaldehyde)

-

Sulfuric acid (or other Brønsted acid catalyst)[1]

-

Toluene (B28343) (or other suitable solvent)[1]

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

To a stirred solution of α-methylstyrene in toluene at a controlled temperature (e.g., 20-30°C), slowly add paraldehyde.[1]

-

Add a catalytic amount of sulfuric acid.[1]

-

Stir the reaction mixture for a specified time (e.g., 1-24 hours), monitoring the progress by Gas Chromatography (GC).[1]

-

Upon completion, quench the reaction by washing with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude mixture of diastereomers.

-

The diastereomers can then be separated by fractional distillation or chromatography.[2]

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the structural elucidation and differentiation of the stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts and coupling constants are sensitive to the stereochemistry of the molecule.

¹H-NMR Data for (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane: [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (at C6) | 1.21 | d | 6.5 |

| CH₃ (at C2) | 1.33 | d | 5 |

| CH₃ (at C4) | 1.40 | s | - |

| H (at C5) | 1.67 | dd | 11.5, 14 |

| H (at C5) | 2.32 | dd | 2, 14 |

| H (at C6) | 3.65 | ddq | 2, 11.5, 6.5 |

| H (at C2) | 4.70 | q | 5 |

| Aromatic H | 7.19 - 7.26 | m | - |

| Aromatic H | 7.31 - 7.37 | m | - |

¹³C-NMR Data:

While a complete comparative dataset is not available, a spectrum for the (2R,4S,6R) isomer is accessible.[3] The chemical shifts of the carbon atoms, particularly those of the dioxane ring and the methyl substituents, are expected to differ between the diastereomers due to their different spatial arrangements.

Representative ¹³C-NMR Experimental Protocol:

-

Prepare a solution of the purified isomer in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹³C NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 75 or 125 MHz).

-

Reference the chemical shifts to the solvent peak.

Mass Spectrometry (MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for both separating the isomers and obtaining their mass spectra. The fragmentation patterns can provide clues to the structure, although they may be very similar for stereoisomers.

GC-MS Data:

A GC-MS spectrum is available for the (2R,4R,6R) isomer. The fragmentation pattern is key to confirming the molecular weight and identifying characteristic fragments. A detailed comparison of the fragmentation patterns of both diastereomers would be beneficial for identifying any subtle differences.

Representative GC-MS Experimental Protocol:

-

Dissolve the sample mixture in a volatile solvent (e.g., dichloromethane).

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms or equivalent).

-

Use a temperature program to separate the isomers. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Acquire mass spectra in the electron ionization (EI) mode.

Chromatographic Separation

The separation of the diastereomers is typically achieved by gas chromatography. For the separation of the individual enantiomers within each diastereomeric pair, chiral chromatography is required.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic routes for the preparation of 2,4,6-trimethyl-4-phenyl-1,3-dioxane, a valuable compound in the fragrance industry and a key intermediate in organic synthesis. This document details the primary reactants, catalytic systems, and reaction conditions, supported by experimental protocols and quantitative data to facilitate laboratory synthesis.

Core Synthetic Strategy: Acid-Catalyzed Condensation

The principal and most direct method for synthesizing this compound is the acid-catalyzed condensation reaction between α-methylstyrene and acetaldehyde (B116499). Acetaldehyde can be used directly or in the form of its stable cyclic trimer, paraldehyde. This reaction, a variation of the Prins reaction, proceeds via an electrophilic addition of the protonated aldehyde to the alkene.[1]

The reaction yields a mixture of diastereomers, primarily the (2RS,4SR,6RS) and (2RS,4RS,6RS) isomers. The ratio of these isomers is influenced by the choice of catalyst, solvent, and reaction conditions.[2][3]

Key Starting Materials

-

α-Methylstyrene: This aromatic alkene serves as the backbone for the phenyl and one of the methyl groups at the C4 position of the dioxane ring.

-

Acetaldehyde or Paraldehyde: This aldehyde provides the carbon atoms for the C2 and C6 positions of the dioxane ring, along with their respective methyl groups. Paraldehyde is often favored due to its stability and easier handling compared to the volatile acetaldehyde.

Catalytic Systems

A range of acid catalysts can be employed to facilitate this condensation. The choice of catalyst can significantly impact the reaction rate, yield, and diastereoselectivity.

-

Heterogeneous Catalysts:

-

Homogeneous Catalysts (Brønsted Acids):

Experimental Protocols

Synthesis using a Strongly Acidic Cation Exchange Resin

This protocol is adapted from a patented procedure and provides a high yield of the desired product.[3]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

α-Methylstyrene

-

Acetaldehyde

-

Strongly acidic cation exchange resin (e.g., Lewatit® SP 120)

-

Solvent (e.g., Toluene or Hexane)

Procedure:

-

To a stirred suspension of the strongly acidic cation exchange resin in the chosen solvent, add α-methylstyrene and acetaldehyde dropwise, maintaining the reaction temperature at the desired level (see Table 1).

-

Continue stirring the reaction mixture for the specified duration.

-

Upon completion, filter off the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation.

Alternative Starting Material: Isomerization

An alternative route to obtaining a specific diastereomer of this compound involves the acid-catalyzed isomerization of another diastereomer. For instance, the (2RS,4RS,6RS) isomer can be treated with a Brønsted acid to yield a mixture enriched in the (2RS,4SR,6RS) isomer.[2]

Quantitative Data

The following tables summarize the quantitative data obtained from the synthesis of this compound under various conditions.

Table 1: Diastereomeric Ratio of Products with Cation Exchange Resin Catalyst [3]

| Solvent | Temperature (°C) | Time (h) | Diastereomer Ratio (cis:trans)¹ |

| Toluene | 20 | 24 | 68:32 |

| Hexane | 20 | 1 | 62:38 |

| Hexane | 50 | 0.5 | 65:35 |

¹ cis refers to the (2RS,4SR,6RS) isomer and trans refers to the (2RS,4RS,6RS) isomer.

Table 2: Product Composition from a Specific Experimental Protocol [3]

| Reactant 1 | Reactant 2 | Catalyst | Yield | Product Composition |

| α-Methylstyrene (1 mole) | Acetaldehyde (2 moles) | Lewatit® SP 120 | 74.6% | 54.2% (2RS,4SR,6RS)-isomer, 45.2% (2RS,4RS,6RS)-isomer, 0.6% other by-products |

Table 3: Spectroscopic Data for (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane [3]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 1.21 | d | 6.5 | -CH₃ |

| ¹H | 1.33 | d | 5 | -CH₃ |

| ¹H | 1.40 | s | - | -CH₃ |

| ¹H | 1.67 | dd | 11.5, 14 | -CH₂- |

| ¹H | 2.32 | dd | 2, 14 | -CH₂- |

| ¹H | 3.65 | ddq | 2, 11.5, 6.5 | -CH- |

| ¹H | 4.70 | q | 5 | -CH- |

| ¹H | 7.19-7.26 | m | - | Aromatic-H |

| ¹H | 7.31-7.37 | m | - | Aromatic-H |

Experimental Workflow and Logic

The synthesis and subsequent analysis of this compound follows a logical progression from starting materials to the purified and characterized product.

Figure 2: General experimental workflow for the synthesis and analysis.

Conclusion

The synthesis of this compound is readily achievable through the acid-catalyzed condensation of α-methylstyrene and acetaldehyde or its trimer. The use of strongly acidic cation exchange resins provides an efficient and easily manageable method for this transformation. The diastereomeric outcome of the reaction can be influenced by the choice of solvent and reaction conditions, and specific isomers can be enriched through acid-catalyzed isomerization. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and characterization of this important chemical compound.

References

Chemical and physical properties of 2,4,6-trimethyl-4-phenyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-trimethyl-4-phenyl-1,3-dioxane is a synthetic organic compound with the CAS Registry Number 5182-36-5.[1] It is a substituted 1,3-dioxane (B1201747), a class of heterocyclic compounds containing a six-membered ring with two oxygen atoms at positions 1 and 3. This molecule exists as a mixture of stereoisomers due to the presence of three chiral centers, allowing for a total of eight possible enantiomers.[1] Primarily utilized as a fragrance ingredient in a variety of consumer products, its complex stereochemistry and potential for biological interactions make it a subject of interest for further scientific investigation.[2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its potential biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₂ | [1][5] |

| Molecular Weight | 206.28 g/mol | [1][5] |

| CAS Registry Number | 5182-36-5 | [1] |

| Appearance | Colorless liquid | [3] |

| Odor | Strong, herbaceous-fresh, green, typical grapefruit | [2] |

| Boiling Point | 246.7 °C at 760 mmHg (Predicted) | [6] |

| 99-101 °C at 9-9.5 hPa (for the (2RS, 4SR, 6RS) isomer) | [2] | |

| Melting Point | Not explicitly reported | |

| Density | Not explicitly reported | |

| Flash Point | 114 °C | [3] |

| Solubility | Soluble in alcohols and organic solvents | [3] |

| XLogP3 | 2.7 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for researchers working with this compound.

Synthesis Protocol: Acid-Catalyzed Acetalization

The primary method for synthesizing this compound is through the acid-catalyzed reaction of α-methylstyrene with acetaldehyde (B116499) or its trimer, paraldehyde (B1678423).[2] This reaction typically yields a mixture of diastereomers.

Materials:

-

α-Methylstyrene

-

Paraldehyde (or Acetaldehyde)

-

Strong Brønsted acid catalyst (e.g., aqueous sulfuric acid, p-toluenesulfonic acid)[2]

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Organic solvent (e.g., Toluene or Hexane)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating)

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

In a round-bottom flask, combine α-methylstyrene and the chosen organic solvent.

-

Slowly add the paraldehyde or acetaldehyde to the stirred solution. The molar ratio of acetaldehyde to α-methylstyrene should be approximately 2:1.

-

Add a catalytic amount of the strong Brønsted acid. The reaction can be carried out at room temperature (20-30 °C).[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by washing the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer using a separatory funnel and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure to isolate the desired stereoisomers.[2]

Analytical Protocols

Accurate characterization of this compound is crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 GC with 5973 MS detector or similar).

GC Conditions (based on analysis of related compounds):

-

Column: DB-Wax or equivalent polar capillary column (e.g., 60 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[2]

-

Injector: Split/splitless injector at 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 4 °C/min to 200 °C, and hold for 10 minutes.[2]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Expected Mass Spectrum Fragmentation: The mass spectrum of the (2RS, 4RS, 6RS) isomer shows characteristic fragments with m/z values of 191 (M⁺ - 15), 162, 147, 145, 121, 118, 117, 106, 105 (base peak), 103, 91, 77, 51, 45, and 43.[2]

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

¹H-NMR (300 MHz, CDCl₃) for (2RS, 4SR, 6RS) isomer:

-

δ (ppm): 1.21 (d, J = 6.5 Hz, 3H), 1.33 (d, J = 5 Hz, 3H), 1.40 (s, 3H), 1.67 (dd, J = 11.5 Hz, J = 14 Hz, 1H), 2.32 (dd, J = 2 Hz, J = 14 Hz, 1H), 3.65 (ddq, J = 2 Hz, J = 11.5 Hz, J = 6.5 Hz, 1H), 4.70 (q, J = 5 Hz, 1H), 7.19 - 7.26 (m, 1H), 7.31 - 7.37 (m, 4H).[2]

¹³C-NMR (75 MHz, CDCl₃) for (2RS, 4SR, 6RS) isomer:

-

δ (ppm): 21.1 (q), 21.6 (q), 34.3 (q), 41.0 (t), 68.9 (d), 76.4 (s), 93.6 (d), 125.8 (d), 126.8 (d), 128.6 (d), 144.4 (s).[2]

Biological Activity and Signaling Pathways

While this compound is primarily used as a fragrance ingredient, the broader class of 1,3-dioxane derivatives has been shown to possess a range of biological activities.

A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that this compound does not present a concern for genotoxicity.[6] Furthermore, it is not considered to be a skin sensitizer (B1316253) under current use levels.[6]

Interestingly, a study on analogs of 2,4,6-triphenyldioxane-1,3 demonstrated that these compounds can act as inducers of CYP2B enzymes in mouse liver. This induction is mediated through the activation of the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor that plays a key role in xenobiotic metabolism. The study showed that activation of CAR leads to its translocation to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements on DNA, thereby upregulating the transcription of target genes like CYP2B10. While this study was not conducted on this compound itself, it suggests a potential signaling pathway that could be investigated for this and related compounds.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Proposed Signaling Pathway via Constitutive Androstane Receptor (CAR)

Caption: Proposed signaling pathway for 1,3-dioxane derivatives via the Constitutive Androstane Receptor (CAR).

Conclusion

This compound is a multifaceted compound with established applications in the fragrance industry and potential for further scientific exploration. This guide has provided a detailed overview of its chemical and physical properties, along with standardized protocols for its synthesis and analysis, which are critical for ensuring reproducibility in research. The potential interaction of related 1,3-dioxane structures with the constitutive androstane receptor opens up avenues for future investigation into the biological activities of this compound, particularly in the context of drug metabolism and development. Further research is warranted to fully elucidate the stereospecific properties and biological roles of the individual isomers of this compound.

References

- 1. EP0982303A1 - this compound - Google Patents [patents.google.com]

- 2. indiamart.com [indiamart.com]

- 3. 4,4,6-trimethyl-2-phenyl-1,3-dioxane, 2568-06-1 [thegoodscentscompany.com]

- 4. (2R,4S,6R)-2,4,6-trimethyl-4-phenyl-1,3-dioxane | C13H18O2 | CID 7061637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. kaggle.com [kaggle.com]

In-Depth Technical Guide to the Conformational Analysis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted 1,3-dioxane (B1201747) rings is of paramount importance in the fields of stereochemistry, medicinal chemistry, and materials science. The spatial arrangement of substituents dictates the molecule's overall shape, polarity, and ability to interact with biological targets. This technical guide provides a comprehensive examination of the conformational analysis of the diastereomers of 2,4,6-trimethyl-4-phenyl-1,3-dioxane, specifically the cis-(2RS,4SR,6RS) and trans-(2RS,4RS,6RS) isomers. This document outlines the fundamental principles of 1,3-dioxane stereochemistry, details experimental and computational methodologies for conformational analysis, and presents available spectroscopic data.

Introduction: The Significance of 1,3-Dioxane Conformation

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms, predominantly adopts a chair conformation to minimize torsional and angle strain. The introduction of substituents on the ring leads to a variety of possible stereoisomers and conformational preferences. The energetic balance between axial and equatorial substituent orientations is influenced by steric hindrance, electronic effects, and intramolecular interactions. A thorough understanding of these conformational preferences is crucial for predicting molecular properties and biological activity.

The subject of this guide, this compound, possesses three stereocenters, giving rise to multiple diastereomers. The interplay between the methyl and phenyl substituents at positions 2, 4, and 6 creates a complex conformational equilibrium that is highly dependent on the relative stereochemistry of these groups.

Stereoisomers of this compound

The primary diastereomers of this compound are the cis and trans isomers, with the following relative stereochemistries:

-

cis-isomer: (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane

-

trans-isomer: (2RS,4RS,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane

The cis and trans nomenclature in this context refers to the relationship between the substituents at positions 2, 4, and 6 relative to each other on the dioxane ring. The conformational analysis of each diastereomer reveals the most stable arrangement of these substituents in three-dimensional space.

Conformational Preferences and Analysis

The conformational preference of each substituent on the 1,3-dioxane ring is governed by a combination of steric and electronic effects. In the absence of specific experimental data on the conformational energies (A-values) for the substituents in this exact trisubstituted system, we can infer the likely conformational preferences based on studies of simpler substituted 1,3-dioxanes.

Generally, bulky substituents prefer to occupy the equatorial position to minimize 1,3-diaxial interactions. Therefore, the phenyl group at C4 and the methyl groups at C2 and C6 will have a strong preference for the equatorial orientation. The overall conformation of each diastereomer will be a balance of these individual preferences.

Predicted Conformations

-

cis-(2RS,4SR,6RS)-isomer: In this isomer, a chair conformation with the phenyl group at C4 in an axial position and the methyl groups at C2 and C6 in equatorial positions, or the alternative chair form with an equatorial phenyl group and axial methyl groups, would be expected. The conformation that minimizes the overall steric strain will be favored.

-

trans-(2RS,4RS,6RS)-isomer: For the trans isomer, a chair conformation with all three substituents—the phenyl group at C4 and the methyl groups at C2 and C6—in equatorial positions is likely to be the most stable conformation, as this arrangement minimizes steric interactions.

The following diagram illustrates the logical relationship for determining the preferred conformation based on substituent effects.

Caption: Logical workflow for predicting conformational preferences.

Quantitative Data

Table 1: 13C NMR Chemical Shifts for (2R,4S,6R)-2,4,6-trimethyl-4-phenyl-1,3-dioxane

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2-CH3 | Data not available |

| C4-CH3 | Data not available |

| C6-CH3 | Data not available |

| C2 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| Phenyl C1' (ipso) | Data not available |

| Phenyl C2'/C6' (ortho) | Data not available |

| Phenyl C3'/C5' (meta) | Data not available |

| Phenyl C4' (para) | Data not available |

| Note: A complete and assigned 13C NMR dataset for this specific isomer is not publicly available. The available spectrum is not fully assigned[1]. |

Experimental Protocols

The primary experimental technique for determining the conformation of substituted 1,3-dioxanes in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. Low-temperature NMR experiments are particularly powerful for resolving individual conformers if the ring inversion is slow on the NMR timescale.

General NMR Spectroscopy Protocol for Conformational Analysis

This protocol provides a general framework for the NMR-based conformational analysis of substituted 1,3-dioxanes.

1. Sample Preparation:

- Dissolve 5-10 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl3, acetone-d6, or toluene-d8) in a 5 mm NMR tube.

- The choice of solvent is critical as it can influence the conformational equilibrium.

- Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

2. 1D NMR Spectroscopy:

- Acquire a high-resolution 1H NMR spectrum to determine chemical shifts and proton-proton coupling constants (J-values).

- Acquire a proton-decoupled 13C NMR spectrum to identify the number of unique carbon environments.

3. 2D NMR Spectroscopy:

- COSY (Correlation Spectroscopy): Acquire a 1H-1H COSY spectrum to establish scalar coupling networks between protons, aiding in the assignment of the spin systems.

- HSQC (Heteronuclear Single Quantum Coherence): Acquire a 1H-13C HSQC spectrum to correlate each proton with its directly attached carbon atom.

- HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 1H-13C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and piecing together the molecular framework.

- NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify protons that are close in space (through-space interactions). The presence or absence of specific cross-peaks provides direct evidence for the relative stereochemistry and conformational preferences. For instance, a strong NOE between a proton on a substituent and an axial proton on the ring would suggest an axial orientation for that substituent.

4. Variable Temperature (VT) NMR:

- Acquire a series of 1H NMR spectra over a range of temperatures (e.g., from room temperature down to the freezing point of the solvent).

- At lower temperatures, the rate of chair-chair interconversion may slow sufficiently to allow for the observation of separate signals for each conformer.

- The relative integration of these signals provides the equilibrium constant (Keq), from which the Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RTln(Keq).

The following diagram outlines the general workflow for an NMR-based conformational analysis.

References

An In-depth Technical Guide to the Odor Properties of 2,4,6-trimethyl-4-phenyl-1,3-dioxane

This technical guide provides a comprehensive investigation into the odor properties of 2,4,6-trimethyl-4-phenyl-1,3-dioxane, a significant fragrance ingredient known commercially under names such as Floropal® and Vertacetal®.[1][2] This document is intended for researchers, scientists, and professionals in the fields of fragrance chemistry, sensory science, and drug development.

Introduction to this compound and its Stereoisomers

This compound is a synthetic fragrance ingredient valued for its fresh and green olfactory notes.[1][3] The molecule possesses three chiral centers, leading to the possibility of eight stereoisomers. The odor profile of this compound is highly dependent on its stereochemistry, with some isomers being potent odorants while others are virtually odorless. The commercially available products are typically mixtures of these isomers.[4]

Odor Profile of this compound Isomers

The distinct odor characteristics of the different stereoisomers of this compound have been investigated, primarily through Gas Chromatography-Olfactometry (GC-O). The isomers are often referred to by number in the scientific literature.

Qualitative Odor Description

The qualitative odor descriptors for the primary isomers are summarized in Table 1. The most desirable and potent grapefruit-like aroma is attributed to the (2RS, 4SR, 6RS) and (2RS, 4SR, 6SR) isomers.

| Isomer Configuration | Compound Number | Odor Description |

| (2RS, 4SR, 6RS) | 1 | Strong, herbaceous-fresh, green, typical grapefruit.[4][5][6][7] |

| (2RS, 4SR, 6SR) | 3 | Strong, herbaceous-fresh, green, typical grapefruit.[5][6][7] |

| (2RS, 4RS, 6RS) | 2 | Very weak, chemical solvent-like.[4][6] |

| (2SR, 4SR, 6RS) | 4 | Imperceptible/Not noticeable.[4][5] |

Other descriptors for commercial mixtures include citrus, gardenia, rhubarb, chrysanthemum, and cypress notes.[1]

Quantitative Odor Data

Quantitative data on the odor thresholds of individual isomers of this compound are not extensively available in the public domain. However, a threshold has been reported for a specific racemic mixture.

| Compound | Odor Threshold |

| Racemate with all three methyl groups cis (phenyl trans) | 0.85 ppm |

Experimental Protocols for Odor Analysis

The primary technique for characterizing the odor properties of volatile compounds like this compound is Gas Chromatography-Olfactometry (GC-O).

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with human sensory perception. The effluent from the GC column is split, with a portion going to a chemical detector (like a mass spectrometer) and the other to an olfactory detection port where a trained panelist sniffs the eluting compounds and records their odor characteristics.

Objective: To separate the isomers of this compound and determine the odor profile of each eluting compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and an Olfactory Detection Port (ODP).

-

Capillary column suitable for separating the isomers (e.g., DB-Wax, 60 m).[7]

Methodology:

-

Sample Preparation: A solution of the this compound isomer mixture is prepared in a suitable solvent (e.g., ethanol).

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.

-

Gas Chromatographic Separation:

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium.

-

Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, then ramped at a rate of 4°C/min to 200°C, and held for 10 minutes.[7]

-

Column Effluent Split: The column effluent is split (e.g., 1:1 ratio) between the MS detector and the ODP.

-

-

Mass Spectrometric Detection: The MS detector is operated in electron ionization (EI) mode to identify the chemical structure of the eluting compounds.

-

Olfactometric Detection:

-

A trained sensory panelist sniffs the effluent from the ODP.

-

Humidified air is mixed with the effluent to prevent nasal dryness.

-

The panelist records the retention time, duration, and sensory descriptors (e.g., "grapefruit," "green," "chemical") for each odor detected.

-

Odor intensity can be rated on a scale (e.g., 0-5).

-

-

Data Analysis: The olfactogram (a plot of odor intensity/detection versus time) is correlated with the chromatogram from the MS to assign specific odors to identified chemical compounds.

Visualizations

Experimental Workflow for GC-O Analysis

Caption: Gas Chromatography-Olfactometry (GC-O) experimental workflow.

Olfactory Signaling Pathway

Information regarding the specific olfactory receptors and signaling pathways activated by this compound is not available in the public scientific literature. This level of detail is at the forefront of olfactory research and is often proprietary or not yet fully elucidated for specific fragrance molecules.

The general mechanism of olfaction involves the binding of odorant molecules to specific G-protein coupled receptors (GPCRs) on the surface of olfactory sensory neurons in the nasal epithelium. This binding event triggers an intracellular signaling cascade, leading to the generation of an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific odor.

Logical Relationship of Olfactory Perception

References

- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US6114301A - this compound - Google Patents [patents.google.com]

- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 7. EP0982303A1 - this compound - Google Patents [patents.google.com]

Potential Biological Activity of 2,4,6-trimethyl-4-phenyl-1,3-dioxane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-dioxane (B1201747) scaffold is a versatile heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds. This technical guide focuses on the potential biological activities of derivatives of 2,4,6-trimethyl-4-phenyl-1,3-dioxane. While the parent compound is primarily recognized as a fragrance ingredient with a favorable safety profile, its structural features suggest that derivatization could unlock a range of pharmacological activities. This document consolidates available data on related 1,3-dioxane structures to hypothesize potential therapeutic applications, outlines detailed experimental protocols for screening such derivatives, and visualizes relevant biological pathways and experimental workflows. The aim is to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical class.

Introduction to this compound

This compound is a heterocyclic organic compound. It is recognized for its use in fragrance formulations and has undergone safety assessments which indicate it is not genotoxic.[1] The core structure, a substituted 1,3-dioxane ring, is a common feature in a variety of biologically active molecules. The presence of a phenyl group and multiple methyl groups on the dioxane ring provides a unique three-dimensional structure and lipophilicity that can be synthetically modified to interact with biological targets.

Potential Biological Activities of Derivatives

While direct studies on the biological activities of this compound derivatives are limited, the broader class of 1,3-dioxane derivatives has demonstrated a wide array of pharmacological effects. By extension, derivatives of this compound represent a promising area for therapeutic investigation.

Antimicrobial and Antifungal Activity

Derivatives of 1,3-dioxane and related heterocyclic compounds have shown notable antimicrobial and antifungal properties. The structural modifications of the core can lead to compounds with significant activity against various pathogens. For instance, certain 1,3,5-triazine (B166579) derivatives have demonstrated promising antimicrobial activity.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

| Compound ID | R1-Substituent | R2-Substituent | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |

| TPD-001 | H | H | >128 | >128 | >128 |

| TPD-002 | 4-Cl | H | 32 | 64 | 16 |

| TPD-003 | 4-NO2 | H | 16 | 32 | 8 |

| TPD-004 | H | 2-pyridyl | 64 | 128 | 32 |

| TPD-005 | 4-OCH3 | H | 128 | >128 | 64 |

Note: The data in this table is hypothetical and for illustrative purposes to guide potential screening efforts.

Anticancer and Cytotoxic Activity

The cytotoxicity of novel chemical entities is a cornerstone of anticancer drug discovery. Various heterocyclic compounds, including those with structures related to 1,3-dioxanes, have been evaluated for their effects on cancer cell lines. For example, new 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and evaluated for their anticancer potential against cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma).[2]

Table 2: Hypothetical Cytotoxicity of this compound Derivatives

| Compound ID | R-Group on Phenyl Ring | IC50 on MDA-MB-231 (µM) | IC50 on HT-29 (µM) |

| TPD-C01 | H | >100 | >100 |

| TPD-C02 | 4-F | 45.2 | 68.9 |

| TPD-C03 | 3,4-diCl | 12.5 | 25.1 |

| TPD-C04 | 4-CF3 | 22.8 | 35.7 |

| TPD-C05 | 4-N(CH3)2 | 78.1 | >100 |

Note: The data in this table is hypothetical and for illustrative purposes.

Modulation of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by overexpression of efflux pumps like P-glycoprotein (P-gp). Certain 1,3-dioxane derivatives have been investigated as effective modulators to overcome MDR in cancer cells.[3] These compounds can act by inhibiting P-gp, thereby increasing the intracellular concentration of anticancer drugs.

Enzyme Inhibition

Analogs of 2,4,6-triphenyldioxane-1,3 have been shown to induce cytochrome P450 enzymes, specifically CYP2B, in a species-specific manner.[4] This activity is mediated through the constitutive androstane (B1237026) receptor (CAR).[4] This suggests that derivatives of this compound could be designed to interact with specific enzymes or nuclear receptors, opening avenues for therapeutic intervention in metabolic disorders or for mitigating drug-drug interactions.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, is known and can be adapted for derivatization. One common method involves the acid-catalyzed reaction of a substituted benzaldehyde (B42025) with a corresponding 1,3-diol.

-

Materials: Substituted benzaldehyde, 2-methyl-2,4-pentanediol, p-toluenesulfonic acid (catalyst), toluene (B28343) (solvent), Dean-Stark apparatus.

-

Procedure:

-

A solution of the substituted benzaldehyde (1.0 eq), 2-methyl-2,4-pentanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove water.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of bacteria and fungi.

-

Procedure:

-

Prepare a stock solution of each test compound in dimethyl sulfoxide (B87167) (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the cytotoxic effects of the derivatives on human cancer cell lines.

-

Procedure:

-

Seed human cancer cells (e.g., MDA-MB-231, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Visualizations: Workflows and Pathways

Experimental Workflow for Biological Screening

Caption: Workflow for synthesis and biological evaluation of derivatives.

Hypothetical Signaling Pathway for Anticancer Activity

Caption: Potential PI3K/Akt signaling pathway inhibition by derivatives.

Conclusion and Future Directions

The this compound scaffold presents an intriguing starting point for the development of novel therapeutic agents. Although research on its derivatives is still in its infancy, the documented biological activities of structurally related compounds provide a strong rationale for further investigation. The potential for developing new antimicrobial, anticancer, and MDR-modulating agents is significant.

Future work should focus on the systematic synthesis and screening of a diverse library of this compound derivatives. Elucidation of structure-activity relationships will be crucial for optimizing potency and selectivity. Promising lead compounds should then be advanced to more complex biological assays and in vivo models to validate their therapeutic potential. This structured approach will be key to unlocking the pharmacological value of this promising class of molecules.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of several analogs of 2,4,6-triphenyldioxane-1,3 on CYP2B induction in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane via Prins Reaction

Abstract

This document provides a detailed protocol for the synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane, a valuable compound in the fragrance industry, through an acid-catalyzed Prins reaction. The synthesis involves the reaction of α-methylstyrene with acetaldehyde (B116499) (using paraldehyde (B1678423) as a stable source) in the presence of a Brønsted acid catalyst. This protocol outlines the necessary reagents, equipment, step-by-step experimental procedure, purification methods, and expected analytical data. The information is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction

The Prins reaction is an organic reaction that involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of a nucleophile.[1] This acid-catalyzed condensation is a powerful tool for forming carbon-carbon and carbon-oxygen bonds, leading to various products such as 1,3-diols, allylic alcohols, or, under specific conditions, 1,3-dioxanes.[1][2][3]

The synthesis of this compound from α-methylstyrene and acetaldehyde is a classic example of this transformation. The reaction proceeds by the protonation of the aldehyde, which then acts as an electrophile, attacking the double bond of the α-methylstyrene to form a stable carbocation intermediate. This intermediate is then trapped by a second molecule of acetaldehyde, followed by ring closure to yield the desired 1,3-dioxane (B1201747) product.[1] The reaction typically produces a mixture of diastereomers, primarily (2RS,4SR,6RS) and (2RS,4RS,6RS) isomers, which can be separated by fractional distillation.[4][5]

This protocol details a method using aqueous sulfuric acid as the catalyst, which provides a straightforward and effective means of synthesis.[4][5]

Experimental Protocol

This protocol is based on procedures described for the acid-catalyzed reaction of α-methylstyrene and paraldehyde.[4][5]

2.1 Materials and Equipment

-

Materials:

-

α-Methylstyrene (C₉H₁₀)

-

Paraldehyde (C₆H₁₂O₃), trimer of acetaldehyde

-

Sulfuric acid (H₂SO₄), aqueous solution (e.g., 20-30%)

-

Toluene (B28343) or Hexane (Solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

-

Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus (e.g., Vigreux or packed column)

-

Standard laboratory glassware

-

GC-MS and NMR instruments for analysis

-

2.2 Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the solvent (e.g., toluene or hexane) and cool the flask in an ice bath.

-

Catalyst Addition: Slowly add the aqueous sulfuric acid catalyst to the cooled solvent with stirring.

-

Reactant Addition: To the stirred, cooled mixture, add α-methylstyrene followed by the dropwise addition of paraldehyde. A molar ratio of approximately 2 molar equivalents of acetaldehyde (derived from paraldehyde) to 1 molar equivalent of α-methylstyrene is recommended.[4][5]

-

Reaction Execution: Allow the reaction mixture to warm to room temperature (20-30°C) and stir for a designated period (e.g., 1 to 24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[4]

-

Work-up and Neutralization: Once the reaction is complete, transfer the mixture to a separatory funnel. Carefully quench the reaction by adding saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.[6]

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine to remove residual acid and salts.[6]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to remove the solvent.[6]

2.3 Purification

The crude product, a mixture of diastereomers, is purified by fractional distillation under reduced pressure (vacuum distillation).[4][6] This technique separates the isomers based on differences in their boiling points.[4]

-

Setup: Assemble a fractional distillation apparatus.

-

Distillation: Heat the crude product gently under vacuum. Collect the fractions that distill at the appropriate boiling point range for the desired product (e.g., 99-101°C at 9-9.5 hPa for the (2RS,4SR,6RS) isomer).[4]

Data Presentation

The following tables summarize the quantitative data for the synthesized this compound.

Table 1: Reaction Conditions and Product Ratios

| Catalyst | Solvent | Temperature (°C) | Time (h) | Isomer Ratio (1:2)¹ | Reference |

|---|---|---|---|---|---|

| Lewatit® SP 120² | Toluene | 20 | 24 | 68:32 | [4] |

| Lewatit® SP 120² | Hexane | 20 | 1 | 62:38 | [4] |

| Lewatit® SP 120² | Hexane | 50 | 0.5 | 65:35 | [4] |

| Aqueous H₂SO₄ | Not specified | 20-30 | Not specified | Mixture formed | [4][5] |

¹ Isomer 1: (2RS,4SR,6RS); Isomer 2: (2RS,4RS,6RS) ² Strongly acidic cation exchange resin

Table 2: Physicochemical and Spectroscopic Data for (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane (Isomer 1)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₈O₂ | [7] |

| Molecular Weight | 206.28 g/mol | [7][8] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 99-101°C at 9-9.5 hPa | [4] |

| GC Purity | 99.9% (after distillation) | [4] |

| ¹H-NMR (300 MHz, CDCl₃) | δ = 1.21 (d, J=6.5 Hz, 3H), 1.33 (d, J=5 Hz, 3H), 1.40 (s, 3H), 1.67 (dd, J=11.5 Hz, J=14 Hz, 1H), 2.32 (dd, J=2 Hz, J=14 Hz, 1H), 3.65 (ddq, J=2 Hz, J=11.5 Hz, J=6.5 Hz, 1H), 4.70 (q, J=5 Hz, 1H), 7.19-7.26 (m, 1H), 7.31-7.37 (m, 4H) ppm | [4] |

| Mass Spectrum (MS) | m/z (%) = 206 (0.2, M⁺), 191 (42), 162 (24), 147 (14), 145 (26), 121 (19), 118 (11), 117 (12), 106 (10), 105 (100), 91 (11), 77 (24), 45 (15), 43 (35) |[4] |

Visualization

4.1 Experimental Workflow

The logical workflow for the synthesis and purification of this compound is depicted below.

Caption: Workflow for the Prins reaction synthesis of this compound.

4.2 Reaction Mechanism Pathway

The diagram below illustrates the key steps in the acid-catalyzed formation of the 1,3-dioxane ring.

Caption: Simplified mechanism of the Prins reaction for 1,3-dioxane formation.

References

- 1. Prins reaction - Wikipedia [en.wikipedia.org]

- 2. Prins Reaction [organic-chemistry.org]

- 3. Prins Reaction | NROChemistry [nrochemistry.com]

- 4. EP0982303A1 - this compound - Google Patents [patents.google.com]

- 5. US6114301A - this compound - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. (2R,4S,6R)-2,4,6-trimethyl-4-phenyl-1,3-dioxane | C13H18O2 | CID 7061637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Showing Compound this compound (FDB014843) - FooDB [foodb.ca]

The Hypothetical Application of 2,4,6-trimethyl-4-phenyl-1,3-dioxane as a Chiral Auxiliary in Asymmetric Synthesis: A Theoretical Exploration

Introduction

In the field of asymmetric synthesis, the quest for efficient chiral auxiliaries is paramount for the stereoselective construction of enantiomerically pure molecules, a critical aspect of drug development and material science.[1] Chiral auxiliaries are chemical compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[2] While 2,4,6-trimethyl-4-phenyl-1,3-dioxane is a known compound, primarily recognized for its use as a fragrance ingredient with distinct diastereomeric odors, an extensive review of scientific literature reveals a notable absence of its application as a chiral auxiliary in asymmetric synthesis.[1][3][4][5] This document, therefore, presents a theoretical exploration of how a chiral variant of this compound could be employed as a chiral auxiliary, based on the well-established principles of asymmetric induction using chiral acetals and ketals.[1]

General Principles of Chiral 1,3-Dioxanes in Asymmetric Synthesis

Chiral 1,3-dioxanes, formed from the reaction of a prochiral carbonyl compound and a chiral 1,3-diol, can serve as effective chiral auxiliaries.[1] The rigid chair conformation of the dioxane ring and the steric hindrance imposed by its substituents can effectively shield one face of a reactive center, thereby directing the approach of a reagent to the opposite face.[1] For a derivative of this compound to function as a chiral auxiliary, it would need to be synthesized from an enantiomerically pure diol. The chiral environment created by the substituents on the dioxane ring would then influence the facial selectivity of reactions at a functional group attached to the dioxane, typically at the C2 position.[1]

Hypothetical Synthesis of a Chiral this compound Auxiliary

To be utilized as a chiral auxiliary, an enantiomerically pure form of the diol precursor to this compound is required. A plausible synthetic route to a chiral diol, (3R,5R)-3-phenylpentane-1,3-diol, is proposed below. This diol could then be reacted with a prochiral aldehyde to form the chiral dioxane auxiliary.

Caption: Hypothetical synthetic pathway to an enantiomerically pure diol precursor.

Application in Asymmetric Aldol (B89426) Reaction: A Theoretical Protocol

The synthesized chiral diol can be reacted with a prochiral aldehyde to form the chiral auxiliary-substrate conjugate. This conjugate can then be used in a stereoselective reaction, such as an aldol reaction.

Protocol 1: Synthesis of the Chiral Auxiliary-Substrate Conjugate

-

Preparation: To a solution of the chiral diol, (3R,5R)-3-phenylpentane-1,3-diol (1.0 eq), and a prochiral aldehyde (e.g., propionaldehyde, 1.1 eq) in anhydrous toluene (B28343) (10 mL/mmol of diol) in a round-bottom flask equipped with a Dean-Stark trap, add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Reaction: Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature and quench by adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral 1,3-dioxane (B1201747) derivative.

Protocol 2: Diastereoselective Aldol Reaction

-

Enolate Formation: Dissolve the chiral 1,3-dioxane substrate (1.0 eq) from Protocol 1 in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise to the reaction mixture and stir for 1 hour at -78 °C to form the enolate.

-

Aldol Addition: To the enolate solution, add a solution of an aldehyde (e.g., benzaldehyde, 1.2 eq) in anhydrous THF dropwise. Continue stirring at -78 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Extraction: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature. Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification and Analysis: The crude product is purified by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

Protocol 3: Cleavage of the Chiral Auxiliary

-

Hydrolysis: The chiral auxiliary can be removed by acidic hydrolysis. Dissolve the product from the aldol reaction in a mixture of THF and 1 M HCl. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. The organic layers are washed with brine, dried, and concentrated.

-

Purification: The desired enantiomerically enriched aldol product and the recovered chiral diol can be separated by column chromatography.

Hypothetical Data Presentation

The following tables summarize the expected, hypothetical results for the synthesis and application of the chiral this compound auxiliary in an asymmetric aldol reaction.

Table 1: Hypothetical Yields for the Synthesis of the Chiral Auxiliary

| Entry | Prochiral Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Propionaldehyde | p-TSA | Toluene | 3 | 85 |

| 2 | Isobutyraldehyde | CSA | Dichloromethane | 4 | 82 |